1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

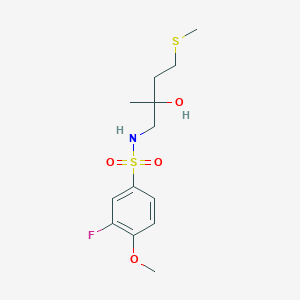

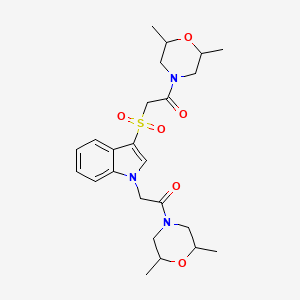

1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the pyrazole class. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. The difluorophenyl group attached to the pyrazole ring suggests that the compound could exhibit unique physical and chemical properties, potentially making it a candidate for various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. In the case of 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid, a similar approach could be employed, with the introduction of the difluorophenyl group at an appropriate step in the synthesis. For example, paper describes the synthesis of 1H-pyrazole-3-carboxamide derivatives through the reaction of acid chlorides with various nucleophiles. This method could potentially be adapted for the synthesis of 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid by using a suitable difluorophenyl-containing starting material.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using techniques such as X-ray crystallography, as demonstrated in paper , where the structure of a pyrazole derivative was confirmed. The difluorophenyl group is likely to influence the electronic distribution and steric hindrance within the molecule, which could affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including functionalization and cyclization. Paper discusses the functionalization and cyclization reactions of pyrazole-3-carboxylic acid derivatives, which could be relevant for the modification of 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid to obtain compounds with desired properties. The presence of the carboxylic acid group allows for further derivatization to amides, esters, and other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The difluorophenyl group in 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid is expected to affect these properties. For instance, the electronegativity of the fluorine atoms could enhance the acidity of the carboxylic acid group. Computational studies, like those described in paper , can provide insights into the electronic structure, vibrational frequencies, and NMR chemical shifts, which are crucial for understanding the behavior of the compound under different conditions.

Applications De Recherche Scientifique

Chemical Synthesis and Functionalization

1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid serves as a precursor in various chemical synthesis and functionalization reactions. Studies demonstrate its versatility in producing N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides through reactions with aminophenol derivatives, showcasing its reactivity and utility in creating compounds with potential biological activities (Yıldırım & Kandemirli, 2006). Further experimental and quantum-chemical investigations highlight its conversion into 1H-pyrazole-3-carboxamides and -3-carboxylate derivatives, illustrating its role in synthesizing a diverse array of chemical structures with precise molecular architecture (Yıldırım, Kandemirli, & Akçamur, 2005).

Metal-Organic Frameworks (MOFs)

In the realm of material science, 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid contributes to the synthesis of metal-organic frameworks (MOFs). Research shows its application in creating Ce/Zr-MOFs with varying topologies, emphasizing the impact of molecular geometry and metal-ligand ratios on the structural properties of MOFs. These findings underline the potential of such compounds in designing materials with specific porosities and functionalities for catalysis, gas storage, or separation processes (Jacobsen, Reinsch, & Stock, 2018).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-(3,4-difluorophenyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O2/c11-7-2-1-6(5-8(7)12)14-4-3-9(13-14)10(15)16/h1-5H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDDCLQAGDVJID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=CC(=N2)C(=O)O)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

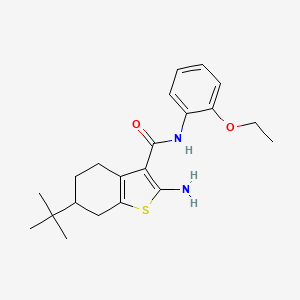

![(1S,5R)-4-[(E)-2-(3,4-Dihydroxy-5-methoxyphenyl)ethenyl]-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B2540282.png)

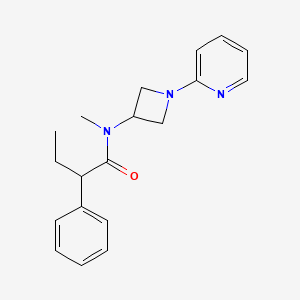

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-thiophen-3-ylphenyl)methanone](/img/structure/B2540287.png)

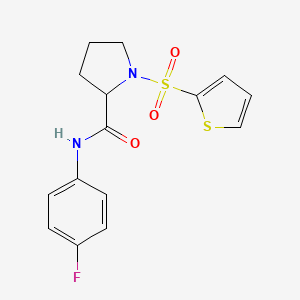

![1-butyl-2-[(E)-[(2,3-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2540291.png)

![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/no-structure.png)

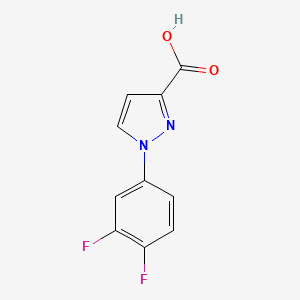

![N-(4-chlorophenyl)-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2540298.png)